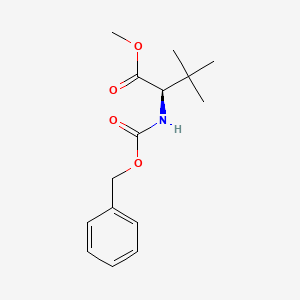
methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its complex structure, which includes a phenylmethoxycarbonylamino group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of esters compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions often use reagents such as Grignard reagents or organolithium compounds.
Major Products
科学的研究の応用
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The phenylmethoxycarbonylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl butanoate: A simpler ester with a similar structure but lacking the phenylmethoxycarbonylamino group.
Methyl 2-methylbutanoate: Another ester with a branched alkyl chain but without the phenylmethoxycarbonylamino group.
Methyl 2-phenylbutanoate: Contains a phenyl group but differs in the position and nature of the substituents.
Uniqueness
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
InChIキー |
DKFCAJVCJLEMTJ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
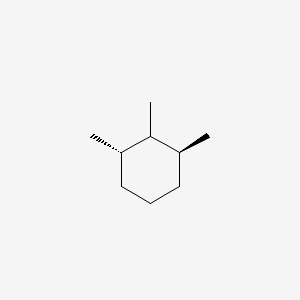
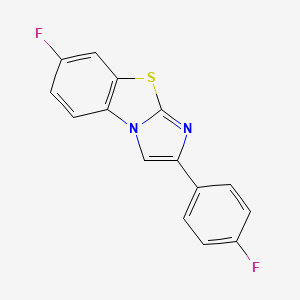
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
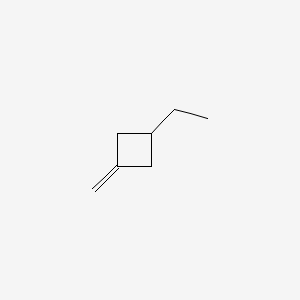
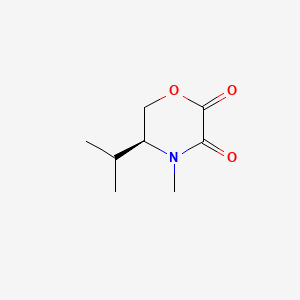
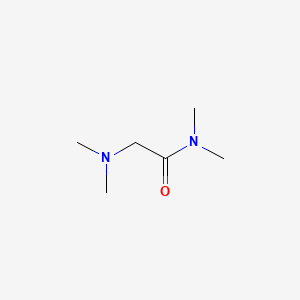
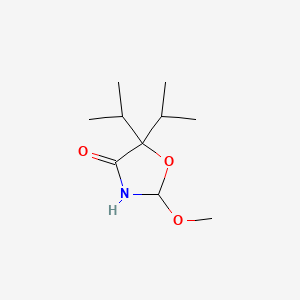
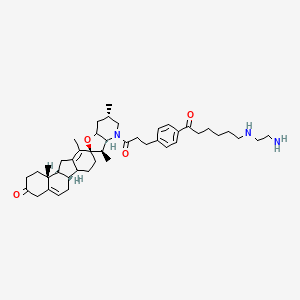
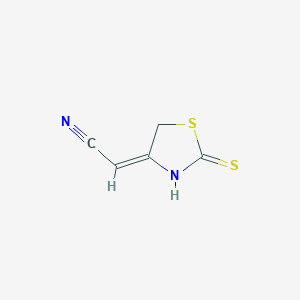
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
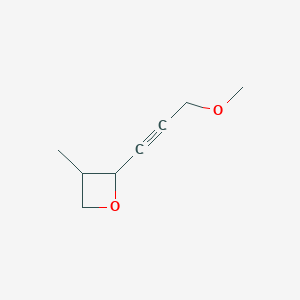
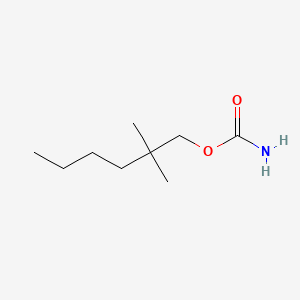
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
